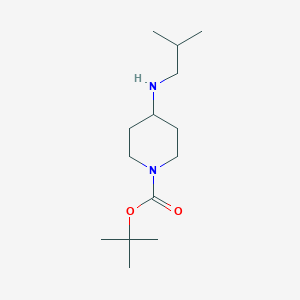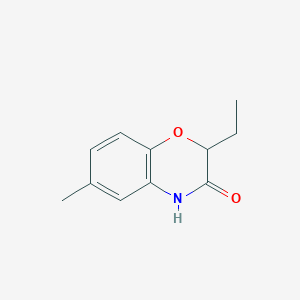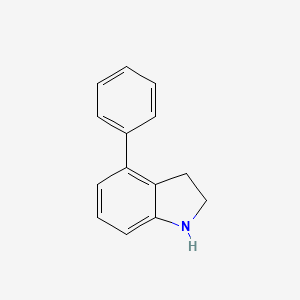
4-phenyl-2,3-dihydro-1H-indole
概要
説明
“4-phenyl-2,3-dihydro-1H-indole” is a chemical compound with the molecular weight of 231.72 . It is also known as 4-phenylindoline hydrochloride . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . The key steps in the synthesis of indole derivatives often involve Smiles rearrangement and a one-pot or stepwise Sonogashira coupling .Physical And Chemical Properties Analysis
“4-phenyl-2,3-dihydro-1H-indole” is a powder that is stored at room temperature . Its melting point is between 216-217 degrees Celsius .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-phenyl-2,3-dihydro-1H-indole (also known as 4-phenylindoline), focusing on six unique applications:
Anticancer Research
4-Phenylindoline has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Studies have demonstrated that derivatives of indole compounds can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and lung cancers . The compound’s structure allows it to interact with cellular targets that are crucial for cancer cell survival and proliferation.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Research indicates that 4-phenylindoline and its derivatives exhibit significant activity against a range of bacterial and fungal pathogens . These findings suggest that it could be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi.
Neuroprotective Effects
4-Phenylindoline has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in the progression of these diseases.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory properties of 4-phenylindoline. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Antioxidant Activity
The antioxidant activity of 4-phenylindoline has been a subject of interest due to its ability to scavenge free radicals and reduce oxidative stress . This property is particularly valuable in the prevention and treatment of diseases where oxidative stress plays a critical role, such as cardiovascular diseases and certain types of cancer.
Safety and Hazards
The safety data sheet for “4-phenyl-2,3-dihydro-1H-indole” indicates that it should be handled with care to avoid dust formation and contact with skin or eyes . It also has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
作用機序
Target of Action
4-Phenyl-2,3-dihydro-1H-indole, also known as 4-Phenylindoline, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Phenylindoline may interact with a variety of targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Phenylindoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 4-Phenylindoline impacts multiple biochemical pathways
Pharmacokinetics
The molecular descriptors of some indole derivatives suggest that they have acceptable pharmacokinetic profiles and are favorable for oral drug administration
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that 4-Phenylindoline has a wide range of effects at the molecular and cellular level
特性
IUPAC Name |
4-phenyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOLFBFLUVRUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2,3-dihydro-1H-indole | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


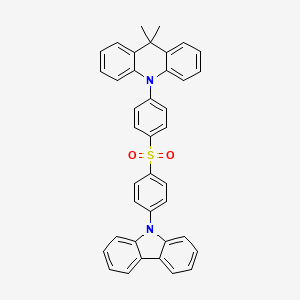
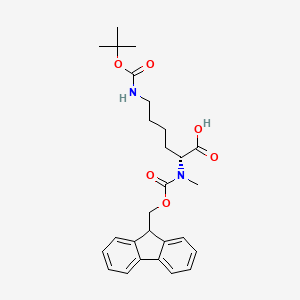
![tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3110305.png)
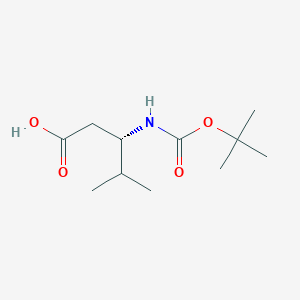
![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)
![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)
